Valeric acid, 2,2,4,4-tetramethyl-, 2-diethylaminoethyl ester, hydrochloride Valeric acid, 2,2,4,4-tetramethyl-, 2-diethylaminoethyl ester, hydrochloride
Brand Name: Vulcanchem
CAS No.: 33421-70-4
VCID: VC19650054
InChI: InChI=1S/C15H31NO2.ClH/c1-8-16(9-2)10-11-18-13(17)15(6,7)12-14(3,4)5;/h8-12H2,1-7H3;1H
SMILES:
Molecular Formula: C15H32ClNO2
Molecular Weight: 293.87 g/mol

Valeric acid, 2,2,4,4-tetramethyl-, 2-diethylaminoethyl ester, hydrochloride

CAS No.: 33421-70-4

Cat. No.: VC19650054

Molecular Formula: C15H32ClNO2

Molecular Weight: 293.87 g/mol

* For research use only. Not for human or veterinary use.

Valeric acid, 2,2,4,4-tetramethyl-, 2-diethylaminoethyl ester, hydrochloride - 33421-70-4

Specification

CAS No. 33421-70-4
Molecular Formula C15H32ClNO2
Molecular Weight 293.87 g/mol
IUPAC Name 2-(diethylamino)ethyl 2,2,4,4-tetramethylpentanoate;hydrochloride
Standard InChI InChI=1S/C15H31NO2.ClH/c1-8-16(9-2)10-11-18-13(17)15(6,7)12-14(3,4)5;/h8-12H2,1-7H3;1H
Standard InChI Key XUCNEPNSXHQQGC-UHFFFAOYSA-N
Canonical SMILES CCN(CC)CCOC(=O)C(C)(C)CC(C)(C)C.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

  • Molecular Formula: C15H32ClNO2\text{C}_{15}\text{H}_{32}\text{ClNO}_2

  • Molecular Weight: 293.87 g/mol .

Structural Features

The compound comprises:

  • A tetramethylvaleric acid moiety (2,2,4,4-tetramethylpentanoic acid), which confers steric hindrance and lipophilicity.

  • A 2-diethylaminoethyl ester group, introducing basicity and water solubility when protonated.

  • A hydrochloride salt form, enhancing stability and solubility in aqueous media .

Key Structural Data:

PropertyValue/Descriptor
IUPAC Name2-(diethylamino)ethyl 2,2,4,4-tetramethylpentanoate hydrochloride
SMILESCCN(CC)CCOC(=O)C(C)(C)CC(C)(C)C.Cl
InChI KeyXUCNEPNSXHQQGC-UHFFFAOYSA-N
PubChem CID214538

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves two primary steps :

  • Esterification: Reaction of 2,2,4,4-tetramethylvaleric acid with 2-diethylaminoethanol in the presence of a catalyst (e.g., H2SO4\text{H}_2\text{SO}_4) to form the ester.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Optimized Reaction Conditions:

ParameterCondition
Temperature60–80°C
SolventToluene or dichloromethane
CatalystAcidic ion-exchange resin or SOCl2\text{SOCl}_2
Yield~85–90% (reported for analogous esters) .

Scalability and Industrial Production

Industrial-scale production employs continuous-flow reactors to manage exothermic reactions and improve safety. Specialty chemical suppliers like Parchem and VulcanChem offer the compound for research applications .

Physicochemical Properties

Solubility and Stability

  • Solubility: Highly soluble in water (>50 mg/mL at 25°C) due to the hydrochloride salt; moderately soluble in ethanol and acetone .

  • Stability: Stable under ambient conditions but hygroscopic. Decomposes above 200°C .

Spectroscopic Data

  • IR (KBr): Strong absorption at 1740 cm1^{-1} (ester C=O stretch), 2500–3000 cm1^{-1} (ammonium HCl) .

  • 1^1H NMR (D2_2O): δ 1.1–1.3 (m, 24H, CH3_3), 3.2–3.5 (m, 6H, NCH2_2), 4.3 (t, 2H, OCH2_2) .

Applications and Research Findings

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing bioactive molecules. Its ester and amine functionalities enable:

  • Prodrug Design: Enhanced membrane permeability for carboxylic acid-containing drugs .

  • Local Anesthetics: Structural similarity to procaine (diethylaminoethyl ester of 4-aminobenzoic acid) suggests potential numbing properties .

Industrial Uses

  • Surfactants: The amphiphilic structure aids in emulsification and dispersion .

  • Coordination Chemistry: Acts as a ligand for metal catalysts in hydrogenation reactions .

Biological Activity

  • HDAC Inhibition: Valeric acid derivatives exhibit histone deacetylase (HDAC) inhibitory activity, potentially relevant in oncology .

  • Anti-inflammatory Effects: Modulates macrophage activity via GPR41/43 receptors, as observed in ulcerative colitis models .

Future Directions

Research gaps include:

  • Pharmacokinetic Studies: Absorption, metabolism, and excretion profiles.

  • Therapeutic Potential: Exploration in neurodegenerative diseases and metabolic syndromes .

This compound’s versatility in synthesis and functional group architecture positions it as a valuable tool in medicinal chemistry and materials science. Further studies are warranted to unlock its full potential.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator